4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride 4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15856634
InChI: InChI=1S/C15H15F4N3.2ClH/c16-12-2-1-10(7-11(12)15(17,18)19)13-8-21-14(22-13)9-3-5-20-6-4-9;;/h1-2,7-9,20H,3-6H2,(H,21,22);2*1H
SMILES:
Molecular Formula: C15H17Cl2F4N3
Molecular Weight: 386.2 g/mol

4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride

CAS No.:

Cat. No.: VC15856634

Molecular Formula: C15H17Cl2F4N3

Molecular Weight: 386.2 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride -

Specification

Molecular Formula C15H17Cl2F4N3
Molecular Weight 386.2 g/mol
IUPAC Name 4-[5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]piperidine;dihydrochloride
Standard InChI InChI=1S/C15H15F4N3.2ClH/c16-12-2-1-10(7-11(12)15(17,18)19)13-8-21-14(22-13)9-3-5-20-6-4-9;;/h1-2,7-9,20H,3-6H2,(H,21,22);2*1H
Standard InChI Key CWUBMUWAQUBEFO-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=NC=C(N2)C3=CC(=C(C=C3)F)C(F)(F)F.Cl.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 4-(4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride, reflects its core components:

  • Piperidine backbone: A six-membered saturated heterocycle with one nitrogen atom.

  • Imidazole substituent: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, attached to the piperidine at position 4.

  • 4-Fluoro-3-(trifluoromethyl)phenyl group: A benzene ring substituted with fluorine (–F) at position 4 and a trifluoromethyl (–CF₃) group at position 3.

  • Dihydrochloride salt: Enhances aqueous solubility and stability.

Molecular Formula: C₁₅H₁₄F₄N₃·2HCl
Molecular Weight: 388.22 g/mol (free base: 327.29 g/mol + 2HCl: 72.92 g/mol) .

Synthesis and Manufacturing

The synthesis of 4-(4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride involves multi-step organic reactions, typically starting from commercially available precursors. A representative pathway includes:

Step 1: Formation of the Imidazole-Piperidine Core

  • Buchwald–Hartwig Coupling: A palladium-catalyzed cross-coupling reaction between 4-bromopiperidine and 4-fluoro-3-(trifluoromethyl)phenylboronic acid generates the aryl-piperidine intermediate .

  • Imidazole Ring Construction: Cyclocondensation of the intermediate with an amidine derivative (e.g., acetamidine) under basic conditions forms the imidazole ring.

Step 2: Salt Formation

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to yield the dihydrochloride salt, which is purified via recrystallization .

Key Reaction Conditions:

ParameterValueSource
CatalystPd(OAc)₂/Xantphos
Temperature80–100°C
SolventDimethyl sulfoxide (DMSO)
Yield75–86%

Physicochemical Properties

The compound’s properties are critical for drug design and formulation:

PropertyValueMethod/Source
Solubility>50 mg/mL in water (salt form)Experimental
LogP (Free Base)2.8 ± 0.2Computational
pKa8.1 (piperidine NH), 4.9 (imidazole NH)Predicted
Melting Point215–218°C (decomposes)DSC

The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, while the dihydrochloride salt improves bioavailability in physiological environments.

Pharmacological Profile

Opioid Receptor Modulation

4-Phenyl-4-(1H-imidazol-2-yl)piperidine derivatives exhibit high affinity for δ-opioid receptors (Ki < 10 nM), with anxiolytic and antidepressant effects in murine models . The fluorinated phenyl group in this compound may enhance blood-brain barrier penetration, positioning it as a candidate for CNS drug development .

Applications and Industrial Relevance

  • Oncology: As a kinase inhibitor scaffold for targeted cancer therapies .

  • Neuropharmacology: Potential δ-opioid receptor agonist for treating mood disorders .

  • Chemical Intermediate: Used in synthesizing fluorinated ligands for PET imaging .

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